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Abstract

Cystic Fibrosis (CF) is a life-shortening genetic disorder caused by mutations in the Cystic
Fibrosis Transmembrane Conductance Regulator (CFTR) gene, which encodes for a chloride
and bicarbonate channel. Gating mutations (Class Ill) are a specific class of CFTR mutations
where the CFTR protein is present at the cell surface but fails to open and close effectively,
leading to a significant reduction in ion transport. GLPG1837 is a novel, potent, and orally
bioavailable CFTR potentiator developed to address the underlying defect in CF patients with
gating mutations. This technical guide provides an in-depth overview of GLPG1837, including
its mechanism of action, preclinical and clinical efficacy data, and detailed experimental
protocols for its evaluation.

Introduction to CFTR Gating Mutations and the Role
of Potentiators

The CFTR protein is an ATP-binding cassette (ABC) transporter that functions as a cCAMP-
activated and ATP-gated anion channel. Its activity is crucial for maintaining ion and water
homeostasis across epithelial surfaces. CFTR mutations are categorized into different classes
based on their impact on protein synthesis, trafficking, and function. Class Il mutations, also
known as gating mutations, result in a CFTR protein that is correctly trafficked to the apical
membrane of epithelial cells but has a severely reduced open probability (Po). This "gating"
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defect means the channel remains predominantly in a closed state, preventing the normal flow
of chloride and bicarbonate ions.

CFTR potentiators are a class of small molecules designed to overcome this gating defect.
They act by binding to the CFTR protein and increasing the likelihood of the channel being in
an open conformation, thereby augmenting anion transport.

GLPG1837: Mechanism of Action

GLPG1837 is a CFTR potentiator that has been shown to be effective in preclinical and clinical
studies for individuals with specific gating mutations.[1] Its mechanism of action is understood
to be through allosteric modulation of the CFTR protein.

GLPG1837 exhibits state-dependent binding, meaning it has a higher affinity for the open state
of the CFTR channel compared to the closed state. This preferential binding stabilizes the open
conformation, leading to a prolonged channel open time and an increased overall open
probability. Research suggests that GLPG1837 and another well-known potentiator, ivacatftor,
may share a common binding site or mechanism of action.

Signaling Pathway of CFTR Activation and Potentiation
by GLPG1837

The following diagram illustrates the signaling pathway leading to CFTR activation and the
mechanism of action of GLPG1837.
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CFTR Activation and GLPG1837 Potentiation

Efficacy of GLPG1837 on Gating Mutations

GLPG1837 has demonstrated significant efficacy in restoring the function of various CFTR
gating mutations.

Preclinical Data

In vitro studies using Fischer rat thyroid (FRT) cells expressing different human CFTR
mutations have been instrumental in characterizing the potency and efficacy of GLPG1837.
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lvacaftor
. . Paramete GLPG183 Referenc
Mutation Cell Line Assay (VX-770)
7 Value
Value
YFP-halide
G551D FRT ) EC50 181 nM - [2]
influx
) % of WT
Ussing
G551D FRT CFTR >100% ~25% [3]
Chamber )
function
] % Efficacy
YFP-halide
G178R FRT _ VS. 158% 100% [3]
influx
lvacaftor
) % Efficacy
YFP-halide
S549N FRT ) VS. 143% 100% [3]
influx
lvacaftor
_ % Efficacy
YFP-halide
R117H FRT _ VS. 119% 100% [3]
influx
Ivacaftor

Clinical Data: The SAPHIRA 1 Trial

The SAPHIRA 1 study was a Phase 2a, open-label, single-arm trial designed to evaluate the
safety, tolerability, and efficacy of GLPG1837 in adult CF patients with at least one G551D

mutation.
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Baseline GLPG1837
GLPG1837 GLPG1837
(Post- 500 mg BID
Parameter 125 mg BID 250 mg BID Reference
Ivacaftor (Weeks 3 &
(Week 1) (Week 2)
Washout) 4)
Sweat
Chloride 97.7 68.7 [4]
(mmol/L)
73.1

ppFEV1 (%) 68.5

(returned to
[4]
pre-washout

levels)

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of CFTR potentiator activity.

The following sections provide comprehensive protocols for key in vitro assays.

Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity at the single-channel

or whole-cell level.
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Patch-Clamp Experimental Workflow

o Cell Preparation: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293)
cells are transiently transfected with the desired CFTR mutant construct. Cells are typically
incubated at a lower temperature (e.g., 27°C) for 24-48 hours post-transfection to enhance
protein expression and trafficking to the cell surface.

e Solutions:
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o Pipette Solution (Extracellular): 140 mM N-methyl-D-glucamine (NMDG)-CI, 2 mM MgClI2,
5 mM CaCl2, 10 mM HEPES, pH 7.4.

o Bath Solution (Intracellular): 140 mM NMDG-CI, 2 mM MgCI2, 1 mM EGTA, 10 mM
HEPES, pH 7.4.

o Activating Solution: Bath solution supplemented with 1 mM MgATP and the catalytic
subunit of protein kinase A (PKA, 75 U/mL).

o Test Compound Solution: Activating solution containing the desired concentration of
GLPG1837.

e Recording:

[e]

Borosilicate glass pipettes are pulled to a resistance of 3-5 MQ.

[e]

Inside-out patches are excised from transfected cells.

o

The membrane potential is held at a constant voltage (e.g., -50 mV).

[¢]

Data is acquired using an appropriate patch-clamp amplifier and software.
o Data Analysis:

o The channel open probability (Po) is calculated as the total open time divided by the total
recording time.

o Open and closed time histograms are generated to determine the mean open and closed
times.

Ussing Chamber Assay

This assay measures ion transport across a polarized epithelial monolayer.
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Ussing Chamber Experimental Workflow

o Cell Culture: FRT cells stably expressing the CFTR mutation of interest or primary human
bronchial epithelial cells are seeded on permeable supports and cultured until a confluent
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monolayer with high transepithelial resistance is formed.
e Solutions:

o Krebs-Bicarbonate Ringer (KBR) Solution: 117 mM NaCl, 4.7 mM KCI, 1.2 mM MgS0O4,
1.2 mM KH2PO4, 25 mM NaHCO3, 2.5 mM CaCl2, 11 mM D-glucose, gassed with 95%
02/5% CO2 to maintain pH 7.4.

o Measurement of Short-Circuit Current (Isc):

o The cell monolayer is mounted in the Ussing chamber and bathed in KBR solution on both
the apical and basolateral sides.

o The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current is
recorded.

o The following compounds are added sequentially:

Amiloride (100 uM, apical) to block the epithelial sodium channel (ENaC).

Forskolin (10 uM, apical and basolateral) to activate CFTR.

GLPG1837 (at various concentrations, apical) to potentiate CFTR activity.

A specific CFTR inhibitor (e.g., CFTRinh-172, 10 uM, apical) to confirm that the
measured current is CFTR-dependent.

o Data Analysis: The change in Isc in response to each compound is measured and used to
guantify CFTR activity.

Forskolin-Induced Swelling (FIS) Assay in Intestinal
Organoids

This assay provides a functional readout of CFTR activity in a more physiologically relevant 3D
cell culture model.
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Forskolin-Induced Swelling Assay Workflow

o Organoid Culture: Human intestinal organoids are established from rectal biopsies of CF
patients and maintained in appropriate culture medium.

e Assay Setup:

o Organoids are mechanically dissociated and seeded in a basement membrane matrix
(e.g., Matrigel) in a 96-well plate.

o The organoids are allowed to recover and form 3D structures for 24-48 hours.

e Drug Treatment and Imaging:
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o Organoids are pre-incubated with GLPG1837 at various concentrations for a specified
period (e.g., 1-24 hours).

o Forskolin (5 uM) is added to the culture medium to activate CFTR.

o Brightfield or fluorescence (if using a viability dye like Calcein AM) images of the organoids
are captured at regular intervals (e.g., every 15 minutes) for a duration of 1-2 hours using
an automated microscope.

o Data Analysis:

o Image analysis software is used to measure the cross-sectional area of the organoids at
each time point.

o The increase in organoid area over time is calculated and plotted to determine the rate
and extent of swelling. The area under the curve (AUC) is often used as a quantitative
measure of CFTR function.

Conclusion

GLPG1837 is a potent CFTR potentiator that effectively restores the function of CFTR
channels with gating mutations. Preclinical and clinical data demonstrate its ability to increase
chloride transport and improve clinical outcomes in CF patients with these specific mutations.
The experimental protocols detailed in this guide provide a robust framework for the continued
investigation and development of CFTR modulators, ultimately aiming to provide therapeutic
benefit to a broader population of individuals with Cystic Fibrosis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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